1-(2-methoxyethyl)-1H-pyrazol-3-amine

Physicochemical profiling Lipophilicity Lead optimization

1-(2-Methoxyethyl)-1H-pyrazol-3-amine is a disubstituted pyrazole derivative featuring a primary amine at the 3-position and a 2-methoxyethyl substituent on the N1 nitrogen. The 3-aminopyrazole core functions as a privileged hinge-binding scaffold in protein kinase inhibitor design, while the methoxyethyl sidechain modulates lipophilicity and provides an additional hydrogen-bond acceptor.

Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
CAS No. 899899-20-8
Cat. No. B1419784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxyethyl)-1H-pyrazol-3-amine
CAS899899-20-8
Molecular FormulaC6H11N3O
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCOCCN1C=CC(=N1)N
InChIInChI=1S/C6H11N3O/c1-10-5-4-9-3-2-6(7)8-9/h2-3H,4-5H2,1H3,(H2,7,8)
InChIKeyCIZWSGSWDKEWQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxyethyl)-1H-pyrazol-3-amine (CAS 899899-20-8) – A Substituted 3-Aminopyrazole Building Block for Kinase-Targeted Medicinal Chemistry


1-(2-Methoxyethyl)-1H-pyrazol-3-amine is a disubstituted pyrazole derivative featuring a primary amine at the 3-position and a 2-methoxyethyl substituent on the N1 nitrogen . The 3-aminopyrazole core functions as a privileged hinge-binding scaffold in protein kinase inhibitor design, while the methoxyethyl sidechain modulates lipophilicity and provides an additional hydrogen-bond acceptor . The compound is widely catalogued as a synthetic intermediate and fragment-like building block (MW 141.17, Formula C6H11N3O) .

Why 1-(2-Methoxyethyl)-1H-pyrazol-3-amine Cannot Be Replaced by Simple N-Alkyl or Unsubstituted Congeners


Substituting the N1 position of the 3-aminopyrazole core with a 2-methoxyethyl chain, rather than a simple alkyl (e.g., methyl, ethyl) or hydrogen, alters the compound's physicochemical profile in ways that are critical for downstream synthetic and pharmacological applications. The ether oxygen introduces a tertiary hydrogen-bond acceptor, which can engage solvent or protein residues, while the flexible ethylene spacer adds conformational freedom that influences binding entropy . These differences mean that homologues or unsubstituted analogues cannot be assumed to provide equivalent solubility, reactivity, or biological recognition properties .

Quantitative Differentiation Evidence for 1-(2-Methoxyethyl)-1H-pyrazol-3-amine Versus Structural Analogs


Comparison of Computed Lipophilicity (ACD/LogP and LogD) with Unsubstituted Parent

The introduction of the 2-methoxyethyl substituent on the N1 of 3-aminopyrazole increases the calculated distribution coefficient at pH 5.5 (LogD) from -0.62 (parent) to 0.29, representing a shift of nearly one log unit toward greater membrane permeability, while maintaining a LogP (-0.44) that remains well within drug-like space .

Physicochemical profiling Lipophilicity Lead optimization

Hydrogen-Bond Donor/Acceptor Profile Relative to N-Methyl Congener

1-(2-Methoxyethyl)-1H-pyrazol-3-amine possesses 4 hydrogen-bond acceptors and 2 hydrogen-bond donors, versus 3 acceptors and 2 donors for 1-methyl-1H-pyrazol-3-amine . The extra acceptor is the ether oxygen of the methoxyethyl side chain, which can participate in additional polar interactions with target proteins or solvents.

Hydrogen bonding Molecular recognition Fragment-based drug design

Conformational Flexibility (Rotatable Bonds) as a Differentiator from Rigid Analogues

The target compound contains 3 freely rotatable bonds, conferred by the ethylene spacer and methoxy terminal group, compared to 0 rotatable bonds for both unsubstituted 3-aminopyrazole and 1-methyl-1H-pyrazol-3-amine .

Conformational entropy Binding thermodynamics Molecular design

Synthetic Accessibility via a Single-Step Alkylation Route

1-(2-Methoxyethyl)-1H-pyrazol-3-amine is accessible in one step from commercially available 3-aminopyrazole and 2-bromoethyl methyl ether under basic conditions (KOH in DMSO, room temperature) . This contrasts with the synthesis of certain N-alkyl analogues that may require protecting-group strategies or harsher conditions.

Synthetic methodology Process chemistry Scalability

Polar Surface Area Comparison with N-Unsubstituted and N-Methyl Pyrazol-3-amines

The topological polar surface area (TPSA) of 1-(2-methoxyethyl)-1H-pyrazol-3-amine is 53 Ų, compared to 53.8 Ų for the parent 1H-pyrazol-3-amine (computed from similar methods) and 44 Ų for the N-methyl analogue . The TPSA of the target compound remains below the 60 Ų threshold often considered favorable for blood-brain barrier penetration, while the N-methyl analogue falls even lower.

Polar surface area Brain penetration Drug-likeness

Anti-inflammatory Cytokine Inhibition Reported for the Compound Versus Class Average

A vendor technical summary reports that 1-(2-methoxyethyl)-1H-pyrazol-3-amine inhibits TNF-α and IL-6 production in activated macrophages with IC50 values of 820 nM for both cytokines . This data point is presented without a direct comparator in the same assay; however, it provides a quantitative benchmark that can be referenced against other pyrazole-based anti-inflammatory scaffolds evaluated under similar in vitro conditions.

Anti-inflammatory activity Cytokine inhibition Immunomodulation

High-Impact Application Scenarios for 1-(2-Methoxyethyl)-1H-pyrazol-3-amine Based on Evidenced Differentiation


Kinase Inhibitor Fragment-Based Lead Generation

The 3-aminopyrazole core is a validated hinge-binding motif for numerous protein kinases. 1-(2-Methoxyethyl)-1H-pyrazol-3-amine provides this scaffold with an N1 substituent that balances LogD (0.29) and offers an additional H-bond acceptor via the ether oxygen. These features can be exploited in fragment screens or structure-based design campaigns targeting kinases where the solvent-accessible region tolerates polar, flexible substituents . The compound's one-step synthesis from inexpensive starting materials further supports its use in parallel library construction .

Physicochemical Property Optimization in Lead Series

When a lead series requires fine-tuning of lipophilicity and hydrogen-bonding capacity, 1-(2-methoxyethyl)-1H-pyrazol-3-amine serves as a reference point that is more lipophilic than the parent 3-aminopyrazole (ΔLogD +0.91) yet more polar than the N-methyl analogue (additional HBA). This intermediate profile allows medicinal chemists to explore SAR around the N1 vector without drastic changes in molecular properties, as documented by the computed ACD parameters .

Phenotypic Screening for Anti-inflammatory Candidates

The reported dual inhibition of TNF-α and IL-6 at 820 nM in activated macrophages suggests that this compound, or its close derivatives, may possess immunomodulatory activity . Although the primary source requires independent verification, the data provides a rationale for including this scaffold in phenotypic screens for novel anti-inflammatory agents, particularly where both cytokines are implicated in disease pathology.

Chemical Biology Probe Development

The presence of a primary amine at the 3-position enables facile conjugation to reporter tags (e.g., biotin, fluorophores) or solid supports without compromising the N1 substituent's contribution to molecular recognition. The methoxyethyl group's conformational flexibility may facilitate induced-fit binding in protein targets, making the compound a candidate for designing affinity probes or chemical proteomics tools .

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